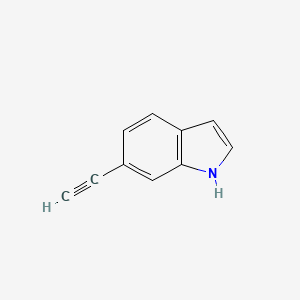

6-ethynyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-ethynyl-1H-indole” is a chemical compound with the CAS Number: 865375-93-5 . It has a molecular weight of 141.17 and its molecular formula is C10H7N . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for “6-ethynyl-1H-indole” is 1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H . This indicates the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Physical And Chemical Properties Analysis

“6-ethynyl-1H-indole” is a yellow to brown solid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 300.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.4 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Electrophilic Ring Closure : 6-ethynyl-1H-indole has been used in the electrophilic ring closure of phenyl-pyrroles and phenyl-indoles, leading to the synthesis of substituted 5-iodopyrrolo[1,2-a]quinolines and 5-iodoindolo[1,2-a]quinolines. This process is significant for structural and biological activity assessments due to its ability to diversify functional groups on the quinoline nucleus (Verma et al., 2011).

Cross-Coupling Reactions : 6-ethynyl-1H-indole has been involved in cross-coupling reactions. One example is its coupling with 1-benzoyl-2-bromoacetylene on Al2O3 to form 3-(2-benzoylethynyl)indoles, a process notable for its direct ethynylation of the indole nucleus (Sobenina et al., 2006).

Cobalt(III)-Catalyzed Alkynylation : The compound has been used in cobalt(III)-catalyzed C-2 selective C-H alkynylation of indoles, producing C-2 alkynylated indoles. This method is noteworthy for its broad range of tolerable functional groups and robust synthesis protocol (Zhang et al., 2015).

Applications in Heterocyclic Chemistry

Tandem Cyclization and CO2 Fixation : A novel synthesis involving tandem cyclization of 2-ethynylanilines and subsequent CO2 fixation has been developed, utilizing 6-ethynyl-1H-indole as a precursor. This method is a promising strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

Catalyzed Cyclization Reactions : The compound has been used in K2CO3-catalyzed cyclization reactions of 2-ethynyl- N -sulfonylanilides in water, under metal-free conditions. This method is significant for its high yield and environmental friendliness (Chen et al., 2017).

General Synthesis of Indoles : 6-ethynyl-1H-indole has been used in general synthesis methodologies for indoles, especially in triazene-directed C-H annulation processes. This approach has been praised for its excellent regioselectivity and broad applicability (Wang et al., 2013).

Solar Cell Applications

- Dye-Sensitized Solar Cells : In the field of dye-sensitized solar cells (DSSCs), the ethynyl group in 6-ethynyl-1H-indole has been used to prolong conjugation and promote electronic coupling, leading to improved photovoltaic performance. This application demonstrates the compound's utility in molecular engineering for organic dyes in solar cells (Song et al., 2016).

Eigenschaften

IUPAC Name |

6-ethynyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELRFNXKVCXFMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethynyl-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)

![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)

![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)

![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)

![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)